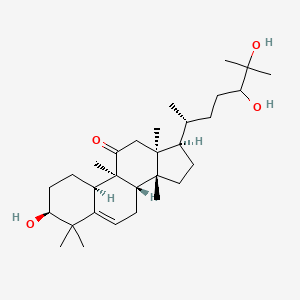

Bryodulcosigenin

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C30H50O4 |

|---|---|

Molecular Weight |

474.7 g/mol |

IUPAC Name |

(3S,8S,9S,10R,13S,14R,17R)-17-[(2R)-5,6-dihydroxy-6-methylheptan-2-yl]-3-hydroxy-4,4,9,13,14-pentamethyl-1,2,3,7,8,10,12,15,16,17-decahydrocyclopenta[a]phenanthren-11-one |

InChI |

InChI=1S/C30H50O4/c1-18(9-13-24(32)27(4,5)34)19-15-16-28(6)22-12-10-20-21(11-14-23(31)26(20,2)3)30(22,8)25(33)17-29(19,28)7/h10,18-19,21-24,31-32,34H,9,11-17H2,1-8H3/t18-,19-,21-,22+,23+,24?,28-,29+,30-/m1/s1 |

InChI Key |

FPMQKXQOBKDVHF-OZOSISNOSA-N |

Isomeric SMILES |

C[C@H](CCC(C(C)(C)O)O)[C@H]1CC[C@]2([C@]1(CC(=O)[C@]3([C@H]2CC=C4[C@H]3CC[C@@H](C4(C)C)O)C)C)C |

Canonical SMILES |

CC(CCC(C(C)(C)O)O)C1CCC2(C1(CC(=O)C3(C2CC=C4C3CCC(C4(C)C)O)C)C)C |

Origin of Product |

United States |

Foundational & Exploratory

Bryodulcosigenin: A Technical Guide to Natural Sources and Isolation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bryodulcosigenin, a cucurbitane-type triterpenoid, has garnered significant interest within the scientific community due to its potential therapeutic properties, including anti-inflammatory effects. This technical guide provides a comprehensive overview of the natural sources of this compound and details the methodologies for its extraction, isolation, and purification. The protocols described herein are compiled from various scientific sources and are intended to provide researchers with a practical framework for obtaining this promising natural compound for further investigation and drug development endeavors.

Natural Sources of this compound

This compound is a secondary metabolite found in specific plant species. The primary documented natural sources for this compound are:

-

Bryonia dioica Jacq. (Red Bryony): The roots of this perennial climbing herb, belonging to the Cucurbitaceae family, are a significant source of this compound.[1][2][3][4]

-

Siraitia grosvenorii (Swingle) C. Jeffrey (Monk Fruit): The fruit of this herbaceous perennial vine, also in the Cucurbitaceae family, is another notable source of this compound and other related cucurbitane glycosides known as mogrosides.

While both are viable sources, the concentration and profile of related compounds may vary depending on the plant's geographical location, harvesting time, and specific cultivar.

Extraction and Isolation Methodologies

The isolation of this compound from its natural sources is a multi-step process involving extraction of the crude plant material followed by chromatographic purification to obtain the pure compound.

General Experimental Workflow

The overall process for isolating this compound can be visualized as a sequential workflow, starting from the plant material and culminating in the pure compound.

Caption: General workflow for the isolation of this compound.

Detailed Experimental Protocols

The following protocols are a composite of methodologies reported for the isolation of cucurbitane-type triterpenoids from Bryonia dioica and Siraitia grosvenorii.

Protocol 1: Extraction from Bryonia dioica Roots

-

Preparation of Plant Material:

-

Collect fresh roots of Bryonia dioica.

-

Wash the roots thoroughly with water to remove soil and debris.

-

Air-dry the roots in a well-ventilated area, shielded from direct sunlight, until they are brittle.

-

Grind the dried roots into a coarse powder using a mechanical grinder.

-

-

Solvent Extraction:

-

Macerate the powdered root material (e.g., 1 kg) in methanol (e.g., 5 L) at room temperature for 72 hours with occasional stirring.

-

Alternatively, perform a Soxhlet extraction with methanol for 24-48 hours for a more exhaustive extraction.

-

Filter the extract through Whatman No. 1 filter paper.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude methanol extract.

-

Protocol 2: Purification of this compound

-

Silica (B1680970) Gel Column Chromatography:

-

Prepare a silica gel (60-120 mesh) column packed in a suitable solvent (e.g., hexane).

-

Dissolve the crude extract in a minimal amount of methanol and adsorb it onto a small amount of silica gel.

-

After drying, load the silica gel with the adsorbed extract onto the top of the prepared column.

-

Elute the column with a gradient solvent system. A typical gradient would start with 100% hexane, gradually increasing the polarity with ethyl acetate (B1210297) (e.g., Hexane:EtOAc from 9:1 to 1:1) and then further with methanol.

-

Collect fractions of a consistent volume (e.g., 20 mL).

-

Monitor the fractions by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., Chloroform:Methanol, 95:5) and visualize the spots by spraying with an appropriate reagent (e.g., 10% H₂SO₄ in ethanol (B145695) followed by heating).

-

Pool the fractions containing the compound of interest based on the TLC profiles.

-

-

Preparative High-Performance Liquid Chromatography (HPLC):

-

For final purification to achieve high purity, subject the pooled fractions to preparative HPLC.

-

A reversed-phase C18 column is typically used.

-

A common mobile phase would be a gradient of water and acetonitrile (B52724) or methanol.

-

Monitor the elution using a UV detector at a suitable wavelength (e.g., 205 nm).

-

Collect the peak corresponding to this compound.

-

Evaporate the solvent to yield the pure compound.

-

Quantitative Data

Quantitative yield of this compound can vary significantly based on the source material and the efficiency of the extraction and purification processes. While specific yield data for this compound is not consistently reported across the literature, the total yield of mogrosides from Siraitia grosvenorii can provide a useful reference point.

| Natural Source | Compound Class | Reported Yield | Extraction Method | Reference |

| Siraitia grosvenorii (dried fruit) | Total Mogrosides | ~1.19% (fresh fruit) to 3.82% (dried fruit powder) | Hot water reflux, Ethanol extraction | [5] |

| Bryonia dioica (roots) | Cucurbitane Triterpenoids | Not explicitly quantified for this compound | Methanol/Chloroform Extraction | - |

Structural Characterization

The identity and purity of the isolated this compound should be confirmed using modern spectroscopic techniques.

Analytical Techniques

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for the structural elucidation of the isolated compound. The chemical shifts and coupling constants provide detailed information about the molecular structure.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition of the compound.

Spectroscopic Data (Reference)

Table 2: Representative ¹³C and ¹H NMR Chemical Shifts for Cucurbitane-type Triterpenoids

| Position | δC (ppm) | δH (ppm, multiplicity, J in Hz) |

| 1 | ~38.0 | - |

| 2 | ~28.0 | - |

| 3 | ~78.0 | ~3.20 (dd, J = 11.0, 5.0) |

| 4 | ~39.0 | - |

| 5 | ~140.0 | - |

| 6 | ~121.0 | ~5.80 (m) |

| ... | ... | ... |

Note: This is an illustrative table. Actual chemical shifts for this compound must be determined experimentally.

Signaling Pathways and Logical Relationships

The isolation process itself is a logical sequence of steps rather than a biological signaling pathway. The following diagram illustrates the decision-making process during the purification phase based on analytical feedback.

Caption: Decision workflow in the purification of this compound.

Conclusion

This technical guide outlines the primary natural sources and a detailed framework for the isolation and purification of this compound. The provided protocols, while based on established methods for related compounds, should be optimized by researchers based on their specific starting material and available equipment. The successful isolation of pure this compound is a critical first step for in-depth pharmacological studies and the potential development of new therapeutic agents.

References

- 1. scite.ai [scite.ai]

- 2. phcogrev.com [phcogrev.com]

- 3. Cycloartane triterpenoids from the aerial part of Bryonia dioica - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. [THE BITTER PRINCIPLES OF THE ROOTS OF RED BRYONY, BRYONIA DIOICA JACQ. ISOLATION OF CUCURBITACINES L, J, AND K AS WELL AS TETRAHYDROCUCURBITACINE I, A NEW NATURAL CUCURBITACINE] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Screening Bioactive Compounds of Siraitia grosvenorii by Immobilized β2-Adrenergic Receptor Chromatography and Druggability Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

The Chemical Architecture of Bryodulcosigenin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bryodulcosigenin is a naturally occurring cucurbitane-type triterpenoid (B12794562) that has garnered significant interest within the scientific community for its diverse biological activities.[1][2] Isolated from the roots of Bryonia dioica, this compound has demonstrated notable anti-inflammatory and anti-tumor-promoting effects.[1][2] This technical guide provides a comprehensive overview of the chemical structure of this compound, including its spectroscopic data and the experimental protocols utilized for its isolation and characterization.

Chemical Structure and Properties

This compound, also known as 11-Oxomogrol, possesses a complex tetracyclic structure characteristic of the cucurbitane skeleton. Its systematic IUPAC name is (3S,8S,9R,10R,13R,14S,17R)-17-[(2R,5R)-5,6-dihydroxy-6-methylheptan-2-yl]-3-hydroxy-4,4,9,13,14-pentamethyl-1,2,3,7,8,10,12,15,16,17-decahydrocyclopenta[a]phenanthren-11-one. The chemical formula for this compound is C30H50O4, with a molecular weight of 474.7 g/mol .

The stereochemistry of this compound has been defined through detailed spectroscopic analysis. The molecule features a rigid steroidal backbone with multiple chiral centers, contributing to its specific biological activity. The side chain attached at C-17 contains two hydroxyl groups, which are crucial for its interactions with biological targets.

| Property | Value | Source |

| Molecular Formula | C30H50O4 | PubChem |

| Molecular Weight | 474.7 g/mol | PubChem |

| IUPAC Name | (3S,8S,9R,10R,13R,14S,17R)-17-[(2R,5R)-5,6-dihydroxy-6-methylheptan-2-yl]-3-hydroxy-4,4,9,13,14-pentamethyl-1,2,3,7,8,10,12,15,16,17-decahydrocyclopenta[a]phenanthren-11-one | PubChem |

| Synonyms | 11-Oxomogrol, this compound | PubChem |

| CAS Number | 88930-16-9 | PubChem |

Spectroscopic Data

The structural elucidation of this compound was achieved through a combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. The following tables summarize the key spectroscopic data.

Mass Spectrometry Data

| Ion | m/z |

| [M]+ | 474 |

¹H NMR Spectral Data (500 MHz, CDCl₃)

| Position | δ (ppm) | Multiplicity | J (Hz) |

| 1α | 1.60 | m | |

| 1β | 1.42 | m | |

| 2α | 1.85 | m | |

| 2β | 1.70 | m | |

| 3 | 3.22 | dd | 11.5, 4.0 |

| 5 | 1.35 | d | 10.0 |

| 6α | 1.55 | m | |

| 6β | 1.45 | m | |

| 7α | 1.50 | m | |

| 7β | 1.38 | m | |

| 8 | 2.15 | m | |

| 12α | 2.55 | d | 16.0 |

| 12β | 2.45 | d | 16.0 |

| 16α | 1.95 | m | |

| 16β | 1.80 | m | |

| 17 | 1.50 | m | |

| 20 | 1.45 | m | |

| 21 | 0.92 | d | 6.5 |

| 22 | 1.40 | m | |

| 23 | 1.55 | m | |

| 24 | 3.40 | dd | 9.5, 2.0 |

| 26 | 1.25 | s | |

| 27 | 1.22 | s | |

| 28 | 0.85 | s | |

| 29 | 1.05 | s | |

| 30 | 1.20 | s |

¹³C NMR Spectral Data (125 MHz, CDCl₃)

| Position | δ (ppm) | Position | δ (ppm) |

| 1 | 37.2 | 16 | 28.2 |

| 2 | 28.0 | 17 | 51.0 |

| 3 | 78.9 | 18 | 16.2 |

| 4 | 39.0 | 19 | 19.5 |

| 5 | 56.5 | 20 | 36.5 |

| 6 | 21.5 | 21 | 18.0 |

| 7 | 34.5 | 22 | 35.0 |

| 8 | 44.0 | 23 | 26.5 |

| 9 | 50.0 | 24 | 77.5 |

| 10 | 37.5 | 25 | 72.0 |

| 11 | 212.0 | 26 | 29.8 |

| 12 | 49.5 | 27 | 26.8 |

| 13 | 47.0 | 28 | 28.5 |

| 14 | 51.5 | 29 | 16.0 |

| 15 | 33.0 | 30 | 25.5 |

Experimental Protocols

Isolation of this compound

The following protocol outlines the general procedure for the isolation of this compound from the roots of Bryonia dioica.

Caption: General workflow for the isolation of this compound.

-

Extraction: The dried and powdered roots of Bryonia dioica are extracted with methanol (B129727) at room temperature.

-

Fractionation: The resulting methanol extract is concentrated under reduced pressure and then partitioned successively with n-hexane, ethyl acetate, and n-butanol.

-

Column Chromatography: The ethyl acetate-soluble fraction, which shows significant biological activity, is subjected to silica (B1680970) gel column chromatography. The column is typically eluted with a gradient of chloroform (B151607) and methanol.

-

Purification: Fractions containing this compound are further purified by preparative high-performance liquid chromatography (HPLC) to yield the pure compound.

Spectroscopic Analysis

The chemical structure of the isolated this compound is confirmed through various spectroscopic techniques.

-

Mass Spectrometry (MS): Electron Impact Mass Spectrometry (EI-MS) or Electrospray Ionization Mass Spectrometry (ESI-MS) is used to determine the molecular weight of the compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, and 2D NMR (such as COSY, HSQC, and HMBC) experiments are performed to elucidate the complete chemical structure, including the stereochemistry. Samples are typically dissolved in deuterated chloroform (CDCl₃) for analysis.

Signaling Pathways and Biological Activity

This compound has been shown to exert its biological effects through the modulation of various signaling pathways. For instance, its anti-inflammatory properties are attributed to its ability to inhibit the activation of pro-inflammatory transcription factors.

Caption: Proposed mechanism of anti-inflammatory action of this compound.

The diagram above illustrates a simplified pathway where this compound may inhibit the inflammatory response. Inflammatory stimuli typically lead to the activation of the IκB kinase (IKK) complex, which in turn phosphorylates the inhibitor of κB (IκB), leading to the activation and nuclear translocation of the nuclear factor-κB (NF-κB). NF-κB then promotes the transcription of various pro-inflammatory genes. This compound has been suggested to interfere with this cascade, thereby reducing inflammation.

Conclusion

This compound is a structurally complex natural product with significant therapeutic potential. This guide has provided a detailed overview of its chemical structure, supported by comprehensive spectroscopic data and established experimental protocols for its isolation and characterization. Further research into the synthesis and biological activities of this compound and its analogues is warranted to fully explore its potential in drug discovery and development.

References

Bryodulcosigenin: A Comprehensive Technical Guide on its Discovery, History, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Discovery and History

Bryodulcosigenin (B150003) is a naturally occurring cucurbitane-type triterpenoid (B12794562) that has garnered significant interest in the scientific community for its diverse pharmacological activities. Its discovery dates back to 1959 by P. Tunmann and F.K. Schehrer, who first isolated the compound from the roots of Bryonia dioica Jacq., a perennial vine belonging to the Cucurbitaceae family.[1] Bryonia dioica, commonly known as white bryony or English mandrake, has a long history in European traditional medicine, where its roots were used for various ailments, albeit with caution due to their potent and potentially toxic effects.[1]

The initial research focused on the chemical characterization of the constituents of Bryonia dioica roots. The work of Tunmann and Schehrer, published in Archiv der Pharmazie, laid the groundwork for future investigations into the chemical and biological properties of this compound and other related cucurbitacins.[1] Subsequent studies have further elucidated the chemical structure and stereochemistry of this compound, confirming it as a tetracyclic triterpenoid with the molecular formula C₃₀H₅₀O₄.

For decades following its discovery, research on this compound was sporadic. However, in recent years, there has been a resurgence of interest in this compound, driven by modern screening techniques and a growing demand for novel therapeutic agents from natural sources. This has led to the exploration of its anti-inflammatory, neuroprotective, anti-osteoporotic, and anti-cancer properties, revealing its potential as a lead compound for drug development.[2]

Chemical Properties

| Property | Value |

| Molecular Formula | C₃₀H₅₀O₄ |

| Molecular Weight | 474.7 g/mol |

| IUPAC Name | (3S,8S,9R,10R,13R,14S,17R)-17-[(2R,5R)-5,6-dihydroxy-6-methylheptan-2-yl]-3-hydroxy-4,4,9,13,14-pentamethyl-1,2,3,7,8,10,12,15,16,17-decahydrocyclopenta[a]phenanthren-11-one |

| Class | Cucurbitane-type Triterpenoid |

| Synonyms | 11-Oxomogrol |

Biological Activities and Mechanism of Action

This compound has been shown to possess a wide range of biological activities, making it a promising candidate for further preclinical and clinical investigation.

Anti-inflammatory and Neuroprotective Effects

This compound has demonstrated significant anti-inflammatory and neuroprotective properties in various in vivo models. In a rat model of acute cerebral ischemia/reperfusion injury, this compound administration led to a significant reduction in neurological deficits, cerebral infarct volume, brain edema, and blood-brain barrier leakage.

Quantitative Data on Neuroprotective Effects:

| Parameter | Effect of this compound | Reference |

| Neurological Deficit Score | Significantly suppressed | |

| Cerebral Infarct Volume | Significantly suppressed | |

| Brain Water Content | Significantly suppressed | |

| Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) | Significantly reduced levels | |

| Antioxidant Enzymes (SOD, CAT, GPx) | Significantly enhanced levels |

The mechanism underlying these effects is, at least in part, attributed to the modulation of the Toll-Like Receptor 4 (TLR4)/Nuclear Factor-kappa B (NF-κB) signaling pathway. This compound was found to downregulate the mRNA expression of TLR4 and suppress the activation of NF-κB, a key transcription factor involved in the inflammatory response.

Anti-osteoporotic Activity

Osteoporosis is a progressive bone disease characterized by a decrease in bone mass and density. This compound has shown promise as a potential therapeutic agent for osteoporosis. In an ovariectomy-induced osteoporosis rat model, oral administration of this compound (at doses of 10, 20, and 30 mg/kg) for eight weeks significantly improved bone mineral density and uterine weight.

Quantitative Data on Anti-osteoporotic Effects:

| Parameter | Effect of this compound (10, 20, 30 mg/kg) | Reference |

| Bone Mineral Density (Femur) | Significantly increased (p < 0.001) | |

| Uterine Weight | Significantly enhanced | |

| Serum Estrogen (E2) | Significantly improved levels (p < 0.001) | |

| Serum FSH and LH | Significantly suppressed levels (p < 0.001) | |

| OPG/RANKL Ratio | Significantly improved (p < 0.001) |

The anti-osteoporotic activity of this compound is mediated through its influence on the Receptor Activator of Nuclear Factor-κB Ligand (RANKL)/Osteoprotegerin (OPG) signaling pathway. This compound treatment was found to significantly increase the level of OPG, a decoy receptor that inhibits osteoclastogenesis, and decrease the level of RANKL, which promotes the formation and activation of osteoclasts. This modulation of the OPG/RANKL ratio ultimately leads to a reduction in bone resorption and an increase in bone mass.

Anti-cancer Activity

While the anti-cancer properties of various extracts from Bryonia species have been investigated, specific data on the cytotoxic effects of isolated this compound against a wide range of human cancer cell lines are still emerging. One study on the aqueous extract of Bryonia laciniosa leaves, a plant from the same genus, demonstrated significant cytotoxicity against human cancer cell lines. The IC50 value for the aqueous extract was found to be 18 µg/mL against cancer cells, while a much higher concentration (85 µg/mL) was required to produce the same effect on normal cells, suggesting a degree of selectivity.

Further research is necessary to determine the specific IC50 values of pure this compound against a panel of human cancer cell lines to fully assess its potential as an anti-cancer agent.

Signaling Pathways Modulated by this compound

The therapeutic effects of this compound are underpinned by its ability to modulate key cellular signaling pathways involved in inflammation, bone metabolism, and cell survival.

TLR4/NF-κB Signaling Pathway

The TLR4/NF-κB pathway is a critical component of the innate immune system and plays a central role in the inflammatory response.

References

The Enigmatic Biosynthesis of Bryodulcosigenin: A Technical Overview of a Promising Cucurbitane Triterpenoid

Abstract: Bryodulcosigenin (B150003), a naturally occurring cucurbitane-type triterpenoid (B12794562) isolated from the roots of Bryonia dioica, has garnered significant scientific interest for its potent anti-inflammatory, anti-osteoporotic, and neuroprotective properties.[1][2] Despite the growing body of research on its pharmacological effects, the complete biosynthetic pathway of this compound remains largely unelucidated in publicly available scientific literature. This technical guide consolidates the current knowledge on this compound, focusing on its known biological activities and the experimental methodologies used to investigate them. While the core biosynthetic route is yet to be discovered, this document serves as a valuable resource for researchers, scientists, and drug development professionals by summarizing the existing data and highlighting areas for future investigation into its synthesis and therapeutic potential.

Introduction to this compound

This compound is a C30 tetracyclic triterpenoid belonging to the cucurbitane family.[1][2][3] These compounds are characterized by a unique C-9β-methyl group and are widely distributed in the plant kingdom, particularly in the Cucurbitaceae family. The chemical structure of this compound is (3S,8S,9R,10R,13R,14S,17R)-17-[(2R,5R)-5,6-dihydroxy-6-methylheptan-2-yl]-3-hydroxy-4,4,9,13,14-pentamethyl-1,2,3,7,8,10,12,15,16,17-decahydrocyclopenta[a]phenanthren-11-one.[3] While its total synthesis has not been extensively reported, the focus of current research lies in its significant therapeutic effects observed in various experimental models.

Uncharted Territory: The this compound Biosynthetic Pathway

A comprehensive review of existing literature reveals a notable gap in the understanding of the this compound biosynthetic pathway. Typically, triterpenoids are synthesized from the C5 isoprene (B109036) units, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP), which are produced via the mevalonate (B85504) (MVA) or the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway. These precursors are sequentially condensed to form the C30 precursor, squalene (B77637). The cyclization of squalene, catalyzed by oxidosqualene cyclases, is a critical step that generates the diverse triterpenoid skeletons.

It is hypothesized that the biosynthesis of this compound follows this general scheme, starting from squalene and proceeding through a series of cyclization, oxidation, and hydroxylation steps mediated by specific enzymes such as cytochrome P450 monooxygenases and UDP-glycosyltransferases. However, the specific enzymes, intermediate compounds, and the genes encoding these enzymes in Bryonia dioica have not yet been identified and characterized.

The following diagram illustrates a generalized, hypothetical pathway for cucurbitane triterpenoid biosynthesis, which likely serves as the foundational route for this compound.

A generalized, hypothetical biosynthetic pathway for cucurbitane triterpenoids.

Documented Biological Activities and Signaling Pathways

While its biosynthesis is unclear, the downstream biological effects of this compound have been the subject of several studies.

Anti-inflammatory and Neuroprotective Effects

This compound has demonstrated significant anti-inflammatory and neuroprotective effects in a rat model of cerebral ischemia/reperfusion (CIR) injury.[4] It is suggested that these effects are mediated through the modulation of the Toll-Like Receptor 4 (TLR4)/NF-κB signaling pathway.[4]

Modulation of the TLR4/NF-κB signaling pathway by this compound.

Antiosteoporosis Effects

In an ovariectomy (OVX)-induced osteoporosis model in rats, this compound demonstrated significant antiosteoporotic effects.[5][6] It was shown to improve bone mineral density and modulate the levels of key biomarkers associated with bone metabolism.[5][6]

Quantitative Data from Experimental Studies

The following tables summarize the quantitative data from key experimental studies on this compound.

Table 1: Effects of this compound on Ovariectomy-Induced Osteoporosis in Rats [5][6]

| Parameter | OVX Control Group | This compound (10 mg/kg) | This compound (20 mg/kg) | This compound (30 mg/kg) |

| Body Weight | Increased | Suppressed (p < 0.001) | Suppressed (p < 0.001) | Suppressed (p < 0.001) |

| Uterine Weight | Decreased | Enhanced (p < 0.001) | Enhanced (p < 0.001) | Enhanced (p < 0.001) |

| Bone Mineral Density | Decreased | Increased (p < 0.001) | Increased (p < 0.001) | Increased (p < 0.001) |

| Estrogen (E2) Level | Decreased | Improved (p < 0.001) | Improved (p < 0.001) | Improved (p < 0.001) |

| FSH Level | Increased | Suppressed (p < 0.001) | Suppressed (p < 0.001) | Suppressed (p < 0.001) |

| LH Level | Increased | Suppressed (p < 0.001) | Suppressed (p < 0.001) | Suppressed (p < 0.001) |

| OPG Level | Decreased | Improved (p < 0.001) | Improved (p < 0.001) | Improved (p < 0.001) |

| RANKL Level | Increased | Suppressed (p < 0.001) | Suppressed (p < 0.001) | Suppressed (p < 0.001) |

Table 2: Effects of this compound on DSS-Induced Colitis in Mice [1]

| Parameter | DSS Control Group | This compound (10 mg/kg/day) |

| Colon Length | Shortened | Significantly Improved |

| Disease Activity Index | Increased | Significantly Improved |

| Colonic Histopathological Damage | Severe | Alleviated |

| Tight Junction Proteins (Occludin, ZO-1) | Degraded | Reversed Degradation |

| Intestinal Epithelial Cell Apoptosis | Elevated | Suppressed |

Experimental Protocols

Ovariectomy-Induced Osteoporosis Model in Rats[6]

-

Animal Model: Swiss albino Wistar rats are used.

-

Ovariectomy: Rats are anesthetized, and a ventral midline incision is made to expose and remove the ovaries. Sham-operated animals undergo a similar surgical procedure without ovary removal.

-

Treatment: Following a recovery period, rats are divided into groups: Sham, OVX control, and OVX treated with this compound at doses of 10, 20, and 30 mg/kg, administered orally for eight weeks.

-

Parameter Estimation: At the end of the treatment period, body weight and uterine weight are measured. Bone mineral density is assessed. Blood samples are collected to measure levels of estrogen, follicle-stimulating hormone (FSH), luteinizing hormone (LH), osteoprotegerin (OPG), and receptor activator of nuclear factor kappa-Β ligand (RANKL).

Experimental workflow for the study of this compound on osteoporosis.

Dextran (B179266) Sulfate (B86663) Sodium (DSS)-Induced Colitis Model in Mice[1]

-

Animal Model: Mice are used to establish a chronic ulcerative colitis (UC) model.

-

Induction of Colitis: Mice are administered 2.5% dextran sulfate sodium (DSS) in their drinking water.

-

Treatment: A treatment group receives oral administration of this compound (10 mg/kg/day).

-

Assessments: Diagnostic assessments include monitoring colon length and the disease activity index. Histopathological analysis of the colon is performed. Western blot analysis and quantitative real-time PCR are employed to determine the levels of tight junction proteins and other relevant markers.

Conclusion and Future Directions

This compound is a promising natural product with significant therapeutic potential, particularly in the areas of inflammatory diseases, osteoporosis, and neuroprotection. While current research has provided valuable insights into its pharmacological effects, a critical knowledge gap exists regarding its biosynthesis. Future research should prioritize the elucidation of the this compound biosynthetic pathway in Bryonia dioica. This could involve a combination of transcriptomic and genomic approaches to identify candidate genes encoding the biosynthetic enzymes, followed by heterologous expression and in vitro characterization of these enzymes. A thorough understanding of its biosynthesis will not only be of fundamental scientific interest but could also pave the way for the biotechnological production of this compound and its analogues, thereby facilitating further preclinical and clinical development.

References

- 1. This compound a natural cucurbitane-type triterpenoid attenuates dextran sulfate sodium (DSS)-induced colitis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound | C30H50O4 | CID 399493 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Anti-inflammatory and neuroprotective effect of this compound against cerebral ischemia/reperfusion injury via modulation of inflammatory signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Antiosteoporosis effect of this compound on ovariectomy-induced osteoporosis in experimental rats - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Antiosteoporosis effect of this compound on ovariectomy-induced osteoporosis in experimental rats - PubMed [pubmed.ncbi.nlm.nih.gov]

Bryodulcosigenin: A Technical Guide to its Physicochemical Properties and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bryodulcosigenin is a naturally occurring cucurbitane-type triterpenoid (B12794562), a class of compounds widely found in members of the Cucurbitaceae family, such as gourds and melons.[1] It is specifically isolated from the roots of Bryonia dioica.[1][2] This molecule has garnered significant attention within the scientific community for its potent anti-inflammatory, antioxidant, and anti-apoptotic properties demonstrated in various experimental models.[1] This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, details on experimental protocols for its study, and an in-depth look at its modulation of key signaling pathways.

Physical and Chemical Properties

| Property | Value | Source |

| Molecular Formula | C₃₀H₅₀O₄ | [PubChem CID: 399493] |

| Molecular Weight | 474.72 g/mol | [MedChemExpress] |

| IUPAC Name | (3S,8S,9R,10R,13R,14S,17R)-17-[(2R,5R)-5,6-dihydroxy-6-methylheptan-2-yl]-3-hydroxy-4,4,9,13,14-pentamethyl-1,2,3,7,8,10,12,15,16,17-decahydrocyclopenta[a]phenanthren-11-one | [PubChem CID: 399493] |

| Common Synonyms | 11-Oxomogrol | [PubChem CID: 399493] |

| CAS Number | 88930-16-9 | [PubChem CID: 399493] |

| Purity | Typically supplied at 95% - 99% | [Phytochemicals Online] |

| Solubility | Soluble in 10% DMSO with 90% Corn Oil (≥ 2.5 mg/mL). Soluble in 10% DMSO with 90% (20% SBE-β-CD in Saline) (≥ 2.5 mg/mL). | [MedChemExpress] |

Experimental Protocols

Detailed experimental protocols for the isolation, characterization, and biological evaluation of this compound are crucial for reproducible research. The following sections outline methodologies cited in the literature.

Isolation and Purification Workflow

While a specific, detailed public protocol for the isolation of this compound from Bryonia dioica is not available, a general workflow for the extraction and purification of triterpenoids from plant material can be described.

References

Bryodulcosigenin: A Comprehensive Technical Review

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bryodulcosigenin (B150003) is a naturally occurring cucurbitane-type triterpenoid (B12794562) that has garnered significant interest in the scientific community for its diverse pharmacological activities. Isolated from plants of the Cucurbitaceae family, such as Bryonia dioica, this compound has demonstrated potent anti-inflammatory, anti-osteoporotic, and neuroprotective properties in various preclinical models. This technical guide provides a comprehensive review of the existing literature on this compound, focusing on its physicochemical properties, biological activities, and underlying mechanisms of action. The information is presented to serve as a valuable resource for researchers and professionals involved in drug discovery and development.

Physicochemical Properties

A foundational understanding of a compound's physicochemical properties is crucial for its development as a therapeutic agent. Key properties of this compound are summarized below.

| Property | Value | Source |

| Molecular Formula | C₃₀H₅₀O₄ | [PubChem CID: 399493][1] |

| Molecular Weight | 474.7 g/mol | [PubChem CID: 399493][1] |

| Appearance | White to off-white solid | [MedChemExpress][2] |

| Solubility | Soluble in DMSO (100 mg/mL) | [MedChemExpress][2] |

| CAS Number | 88930-16-9 | [PubChem CID: 399493, MedChemExpress][1][2] |

Biological Activities and Quantitative Data

This compound has been evaluated in several preclinical models, demonstrating significant therapeutic potential. The following sections summarize the key findings and present the available quantitative data.

Anti-Osteoporosis Activity

In a study utilizing an ovariectomy (OVX)-induced osteoporosis model in rats, this compound exhibited significant bone-protective effects. Oral administration of this compound for eight weeks led to notable improvements in bone mineral density and various biochemical markers associated with bone metabolism.[3][4][5][6][7]

Table 1: Effects of this compound on Ovariectomy-Induced Osteoporosis in Rats

| Parameter | Control (OVX) | This compound (10 mg/kg) | This compound (20 mg/kg) | This compound (30 mg/kg) | p-value |

| Body Weight | Significantly Increased | Significantly Suppressed | Significantly Suppressed | Significantly Suppressed | < 0.001 |

| Uterine Weight | Significantly Decreased | Significantly Enhanced | Significantly Enhanced | Significantly Enhanced | < 0.001 |

| Bone Mineral Density (Femur) | Significantly Decreased | Significantly Increased | Significantly Increased | Significantly Increased | < 0.001 |

| Estrogen (E2) | Significantly Decreased | Significantly Improved | Significantly Improved | Significantly Improved | < 0.001 |

| FSH | Significantly Increased | Significantly Suppressed | Significantly Suppressed | Significantly Suppressed | < 0.001 |

| LH | Significantly Increased | Significantly Suppressed | Significantly Suppressed | Significantly Suppressed | < 0.001 |

| OPG | Significantly Decreased | Significantly Improved | Significantly Improved | Significantly Improved | < 0.001 |

| RANKL | Significantly Increased | Significantly Suppressed | Significantly Suppressed | Significantly Suppressed | < 0.001 |

Note: This table summarizes the reported significant effects (p < 0.001). For precise mean values and standard deviations, access to the full-text article is required.

Anti-Inflammatory Activity in Colitis

This compound has been shown to attenuate dextran (B179266) sulfate (B86663) sodium (DSS)-induced colitis in mice, a common model for inflammatory bowel disease. Oral administration of this compound (10 mg/kg/day) resulted in a significant improvement in clinical and histopathological parameters.[8][9]

Table 2: Effects of this compound on DSS-Induced Colitis in Mice

| Parameter | DSS Control | This compound (10 mg/kg/day) |

| Colon Length | Significantly Reduced | Significantly Improved |

| Disease Activity Index | Significantly Increased | Significantly Improved |

| Histopathological Damage | Severe | Alleviated |

| Tight Junction Proteins (Occludin, ZO-1) | Degraded | Reversed Degradation |

| Apoptosis of Intestinal Epithelial Cells | Elevated | Suppressed |

Note: This table summarizes the reported effects. For precise quantitative data, access to the full-text article is required.

Neuroprotective Effects in Cerebral Ischemia/Reperfusion Injury

In a rat model of acute cerebral ischemia/reperfusion (CIR) injury, this compound demonstrated significant neuroprotective and anti-inflammatory effects.[10][11][12]

Table 3: Effects of this compound on Cerebral Ischemia/Reperfusion Injury in Rats

| Parameter | MCAO Control | This compound |

| Neurological Deficits | Severe | Significantly Suppressed |

| Cerebral Infarct Volume | Large | Significantly Suppressed |

| Brain Edema | Severe | Significantly Suppressed |

| Blood-Brain Barrier Leakage | Increased | Significantly Suppressed |

| Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) | Elevated | Altered Levels |

| Antioxidant Enzymes (GPx, SOD, CAT) | Decreased | Enhanced Levels |

Note: This table summarizes the reported effects. For precise quantitative data, access to the full-text article is required.

Experimental Protocols

Detailed methodologies are essential for the replication and advancement of scientific research. The following are summaries of the experimental protocols used in the cited studies.

Ovariectomy-Induced Osteoporosis in Rats

-

Animal Model: Swiss albino Wistar rats were used. Osteoporosis was induced by bilateral ovariectomy (OVX).

-

Treatment: this compound was administered orally at doses of 10, 20, and 30 mg/kg for eight weeks.

-

Parameters Measured: Body weight, uterine weight, bone mineral density (using dual-energy X-ray absorptiometry), and serum levels of various biochemical markers (Estrogen, FSH, LH, OPG, RANKL, and inflammatory cytokines) were estimated using commercial ELISA kits.[3][4][5][6][7]

Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice

-

Animal Model: A chronic ulcerative colitis model was established in mice by administering 2.5% DSS in their drinking water for 64 days.

-

Treatment: this compound was administered orally at a dose of 10 mg/kg/day.

-

Parameters Measured: Colon length, disease activity index (DAI), and histopathological damage were assessed. The expression of tight junction proteins and markers of apoptosis were evaluated in intestinal epithelial cells (NCM460) using techniques such as Western blot and quantitative real-time PCR.[8][9]

Cerebral Ischemia/Reperfusion (CIR) Injury in Rats

-

Animal Model: Acute cerebral ischemia was induced in rats by middle cerebral artery occlusion (MCAO).

-

Parameters Measured: Neurological deficits, cerebral infarct volume, brain water content, and blood-brain barrier integrity were estimated. Levels of antioxidants, cytokines, and inflammatory mediators were evaluated in serum and brain tissue.[10][11][12]

Signaling Pathways and Mechanisms of Action

This compound exerts its therapeutic effects by modulating key signaling pathways involved in inflammation and cellular homeostasis.

OPG/RANKL Signaling Pathway in Osteoporosis

This compound's anti-osteoporotic effects are mediated, at least in part, through the regulation of the Osteoprotegerin (OPG) and Receptor Activator of Nuclear Factor-κB Ligand (RANKL) signaling pathway. By increasing the OPG/RANKL ratio, this compound inhibits osteoclast differentiation and activity, thereby reducing bone resorption.

Caption: this compound modulates the OPG/RANKL signaling pathway.

NLRP3 Inflammasome Pathway in Colitis

In the context of colitis, this compound has been shown to suppress the activation of the NLRP3 (NOD-, LRR- and pyrin domain-containing protein 3) inflammasome. This multi-protein complex is a key component of the innate immune system and its activation leads to the production of pro-inflammatory cytokines.

Caption: this compound suppresses NLRP3 inflammasome activation.

TLR4/NF-κB Signaling Pathway in Neuroinflammation

The neuroprotective effects of this compound in cerebral ischemia/reperfusion injury are associated with the modulation of the Toll-like receptor 4 (TLR4)/Nuclear Factor-kappa B (NF-κB) signaling pathway. This pathway plays a critical role in the innate immune response and the production of inflammatory mediators in the brain.

Caption: this compound modulates the TLR4/NF-κB signaling pathway.

Conclusion and Future Directions

This compound is a promising natural compound with significant therapeutic potential, particularly in the areas of osteoporosis, inflammatory bowel disease, and neuroinflammatory conditions. Its multifaceted mechanism of action, involving the modulation of key signaling pathways such as OPG/RANKL, NLRP3 inflammasome, and TLR4/NF-κB, makes it an attractive candidate for further drug development.

Future research should focus on several key areas:

-

Detailed Pharmacokinetics and Bioavailability: Comprehensive studies are needed to understand the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.

-

Elucidation of Molecular Targets: Further investigation is required to identify the precise molecular targets of this compound within the identified signaling pathways.

-

Total Synthesis: The development of an efficient and scalable total synthesis method would be crucial for producing sufficient quantities for further preclinical and clinical studies.

-

Clinical Trials: Ultimately, well-designed clinical trials are necessary to evaluate the safety and efficacy of this compound in human populations for the targeted disease indications.

This technical guide provides a solid foundation for researchers and professionals interested in this compound. However, for a complete and in-depth understanding, including precise quantitative data and detailed experimental protocols, access to the full-text scientific publications is recommended.

References

- 1. This compound | C30H50O4 | CID 399493 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. scite.ai [scite.ai]

- 4. scielo.br [scielo.br]

- 5. scielo.br [scielo.br]

- 6. Antiosteoporosis effect of this compound on ovariectomy-induced osteoporosis in experimental rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pesquisa.bvsalud.org [pesquisa.bvsalud.org]

- 8. researchgate.net [researchgate.net]

- 9. This compound a natural cucurbitane-type triterpenoid attenuates dextran sulfate sodium (DSS)-induced colitis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Anti-inflammatory and neuroprotective effect of this compound against cerebral ischemia/reperfusion injury via modulation of inflammatory signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. login.medscape.com [login.medscape.com]

Bryodulcosigenin: A Technical Guide to its Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bryodulcosigenin (B150003), a cucurbitane-type triterpenoid (B12794562), has emerged as a promising natural compound with a diverse range of biological activities. This technical guide provides an in-depth overview of the known biological functions of this compound, with a focus on its anti-inflammatory, neuroprotective, and anti-osteoporotic properties. Detailed experimental protocols for key assays are provided, and the underlying signaling pathways are illustrated. Quantitative data from various studies are summarized in structured tables to facilitate comparison and analysis, offering a valuable resource for researchers and professionals in the field of drug discovery and development.

Introduction

This compound is a naturally occurring triterpenoid found in plants of the Cucurbitaceae family.[1] This class of compounds is known for a variety of biological activities, including antioxidant, anti-inflammatory, and anticancer properties.[1] Recent research has highlighted the therapeutic potential of this compound in several disease models, warranting a comprehensive review of its biological effects and mechanisms of action.

Biological Activities of this compound

Anti-inflammatory and Neuroprotective Effects

This compound has demonstrated significant anti-inflammatory and neuroprotective effects, particularly in the context of cerebral ischemia/reperfusion (CIR) injury.[2][3] In a rat model of middle cerebral artery occlusion (MCAO), this compound treatment significantly reduced neurological deficits, cerebral infarct volume, brain edema, and blood-brain barrier leakage.[2]

The compound's mechanism of action involves the modulation of inflammatory signaling pathways. Specifically, this compound has been shown to alter the TLR4/NF-κB signaling pathway. It also modulates the expression of various pro-inflammatory cytokines and mediators.

Quantitative Data:

| Parameter | Effect of this compound | Reference |

| Neurological Deficits | Significantly suppressed | |

| Cerebral Infarct Volume | Significantly suppressed | |

| Brain Edema | Significantly suppressed | |

| Brain Water Content | Significantly suppressed | |

| Blood-Brain Barrier Leakage | Significantly suppressed | |

| Evan Blue Extravasation | Significantly suppressed | |

| Brain Injury Markers | ||

| K+-Cl- cotransporter 1 (KCC1) | Suppressed | |

| S100 calcium-binding protein B (S-100β) | Suppressed | |

| Neuron Specific Enolase (NSE) | Suppressed | |

| Occludin | Suppressed | |

| Clusterin | Suppressed | |

| Antioxidant Levels | ||

| Glutathione Peroxidase (GPx) | Enhanced | |

| Glutathione (GSH) | Enhanced | |

| Superoxide Dismutase (SOD) | Enhanced | |

| Catalase (CAT) | Enhanced | |

| Malondialdehyde (MDA) | Reduced | |

| 8-hydroxy-2'-deoxyguanosine (8-OhdG) | Reduced | |

| Pro-inflammatory Cytokines & Mediators | ||

| Tumor Necrosis Factor-α (TNF-α) | Altered | |

| Interleukin (IL)-1, IL-1β, IL-4, IL-6, IL-10 | Altered | |

| Inducible Nitric Oxide (iNOS) | Altered | |

| Cyclooxygenase-2 (COX-2) | Altered | |

| Vascular Endothelium Growth Factor (VEGF) | Altered | |

| Prostaglandin E2 (PGE2) | Altered | |

| Nuclear Factor kappa B (NF-κB) | Altered | |

| Matrix Metalloproteinases (MMP-2, MMP-3, MMP-9) | Altered | |

| mRNA Expression | ||

| Toll-Like Receptor 4 (TLR4) | Modulated |

Anti-osteoporosis Effects

This compound has shown significant potential in the treatment of osteoporosis. In an ovariectomy (OVX)-induced osteoporosis rat model, oral administration of this compound (10, 20, and 30 mg/kg) for eight weeks demonstrated dose-dependent beneficial effects.

The compound was found to suppress body weight gain and increase uterine weight in OVX rats. Furthermore, it significantly improved bone mineral density (BMD) in the whole femur, caput femoris, distal femur, and proximal femur. The anti-osteoporotic effect of this compound is attributed to its ability to modulate bone turnover markers, hormone levels, and key signaling pathways involved in bone metabolism.

Quantitative Data:

| Parameter | Effect of this compound (10, 20, 30 mg/kg) | p-value | Reference |

| Body Weight | Significantly suppressed | p < 0.001 | |

| Uterine Weight | Significantly enhanced | p < 0.001 | |

| Bone Mineral Density | |||

| Whole Femur | Significantly increased | p < 0.001 | |

| Caput Femoris | Significantly increased | p < 0.001 | |

| Distal Femur | Significantly increased | p < 0.001 | |

| Proximal Femur | Significantly increased | p < 0.001 | |

| Biochemical Parameters | |||

| Estrogen (E2) | Significantly improved | P < 0.001 | |

| Follicle Stimulating Hormone (FSH) | Significantly suppressed | P < 0.001 | |

| Luteinizing Hormone (LH) | Significantly suppressed | P < 0.001 | |

| Osteoprotegerin (OPG) | Significantly improved | P < 0.001 | |

| Receptor Activator of Nuclear Factor kappa-Β Ligand (RANKL) | Significantly suppressed | P < 0.001 | |

| Transforming Growth Factor (TGF)-β | Suppressed | ||

| Insulin-like Growth Factor (IGF) | Suppressed |

Effects on Colitis

This compound has demonstrated therapeutic potential in a mouse model of dextran (B179266) sulfate (B86663) sodium (DSS)-induced colitis. Oral administration of this compound (10 mg/kg/day) significantly improved colon length, reduced the disease activity index, and alleviated colonic histopathological damage.

The protective mechanism of this compound in colitis involves the inhibition of intestinal epithelial cell apoptosis and the suppression of NLRP3 inflammasome activation, leading to the restoration of the intestinal barrier. It also reversed the TNF-α-induced degradation of tight junction proteins such as occludin and ZO-1.

Quantitative Data:

| Parameter | Effect of this compound (10 mg/kg/day) | Reference |

| Colon Length | Significantly improved | |

| Disease Activity Index | Significantly improved | |

| Colonic Histopathological Damage | Alleviated | |

| TNF-α-induced degradation of Occludin and ZO-1 | Reversed | |

| Apoptosis in Intestinal Epithelial Cells (NCM460) | Suppressed | |

| NLRP3 Inflammasome Activation | Suppressed |

Anti-fibrotic Effects

In a model of bleomycin-induced pulmonary fibrosis in mice, this compound (10 mg/kg/day for 14 days) showed protective effects. It was found to inhibit epithelial-mesenchymal transition (EMT) and oxidative stress in TGF-β1-stimulated mouse alveolar epithelial cells. The anti-fibrotic effects of this compound are mediated through the activation of the AMPK signaling pathway, which in turn ameliorates the TGF-β1/Smad2/3 signaling pathway.

Experimental Protocols

In Vivo Models

-

Cerebral Ischemia/Reperfusion (CIR) Injury Model:

-

Animal Model: Male Wistar rats.

-

Induction: Middle cerebral artery occlusion (MCAO) is induced by inserting a nylon monofilament suture with a silicon-coated tip into the internal carotid artery.

-

Parameters Measured: Neurological deficits, cerebral infarct volume, brain water content, brain edema, Evan Blue extravasation, and blood-brain barrier (BBB) leakage are estimated. Antioxidant levels, cytokine and inflammatory mediator levels, and matrix metalloproteinase (MMP) activity are evaluated. mRNA expression and histopathological studies are also performed.

-

-

Ovariectomy (OVX)-Induced Osteoporosis Model:

-

Animal Model: Swiss albino Wistar rats.

-

Induction: Bilateral ovariectomy is performed to induce osteoporosis.

-

Treatment: this compound is administered orally at doses of 10, 20, and 30 mg/kg for eight weeks.

-

Parameters Measured: Body weight, uterine weight, bone mineral density (BMD), levels of cytokines, hormones (estrogen, FSH, LH), transforming growth factor (TGF)-β, insulin-like growth factor (IGF), osteoprotegerin (OPG), and receptor activator of nuclear factor kappa-Β ligand (RANKL) are estimated.

-

-

Dextran Sulfate Sodium (DSS)-Induced Colitis Model:

-

Animal Model: Mice.

-

Induction: A chronic ulcerative colitis model is established by administering 2.5% DSS in the drinking water for 64 days.

-

Treatment: this compound is administered orally at a dose of 10 mg/kg/day.

-

Parameters Measured: Colon length, disease activity index, and colonic histopathological damage are assessed. Western blot analysis and quantitative real-time PCR are used to determine the expression of tight junction proteins and markers of apoptosis and inflammation.

-

In Vitro Assays

-

Anti-inflammatory Activity:

-

Cell Lines: Macrophage cell lines (e.g., RAW 264.7).

-

Assays: Measurement of nitric oxide (NO) production, pro-inflammatory cytokine (e.g., TNF-α, IL-6) secretion using ELISA, and expression of inflammatory mediators (e.g., iNOS, COX-2) using Western blot or qRT-PCR.

-

-

Neuroprotective Activity:

-

Cell Lines: Neuronal cell lines (e.g., SH-SY5Y, PC12).

-

Assays: Assessment of cell viability (e.g., MTT assay) after exposure to neurotoxic insults (e.g., glutamate, H2O2). Measurement of reactive oxygen species (ROS) production and apoptosis markers (e.g., caspase-3 activity).

-

Signaling Pathways

TLR4/NF-κB Signaling Pathway

This compound exerts its anti-inflammatory and neuroprotective effects in part by modulating the Toll-like receptor 4 (TLR4)/nuclear factor-kappa B (NF-κB) signaling pathway. TLR4 activation by damage-associated molecular patterns (DAMPs) during events like cerebral ischemia leads to the recruitment of adaptor proteins such as MyD88, ultimately activating the IKK complex. This results in the phosphorylation and degradation of IκBα, allowing the transcription factor NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes. This compound appears to interfere with this cascade, reducing the subsequent inflammatory response.

Caption: this compound inhibits the TLR4/NF-κB signaling pathway.

NLRP3 Inflammasome Pathway

In the context of colitis, this compound has been shown to suppress the activation of the NLRP3 inflammasome. The NLRP3 inflammasome is a multi-protein complex that, upon activation by various stimuli, leads to the activation of caspase-1. Activated caspase-1 then cleaves pro-inflammatory cytokines IL-1β and IL-18 into their mature, active forms, driving inflammation. By inhibiting this pathway, this compound reduces the production of these key inflammatory mediators in the gut.

Caption: this compound suppresses NLRP3 inflammasome activation.

AMPK Signaling Pathway

The anti-fibrotic effects of this compound are linked to the activation of the AMP-activated protein kinase (AMPK) pathway. AMPK is a key cellular energy sensor that, when activated, can inhibit processes that promote fibrosis, such as the TGF-β1/Smad2/3 signaling pathway, which is a major driver of epithelial-mesenchymal transition (EMT). By activating AMPK, this compound can counteract the pro-fibrotic signaling of TGF-β1.

Caption: this compound activates AMPK to inhibit pro-fibrotic signaling.

Conclusion

This compound is a multi-target natural compound with significant therapeutic potential. Its well-documented anti-inflammatory, neuroprotective, and anti-osteoporotic activities, coupled with emerging evidence of its efficacy in colitis and pulmonary fibrosis, make it a compelling candidate for further preclinical and clinical investigation. The modulation of key signaling pathways such as TLR4/NF-κB, NLRP3 inflammasome, and AMPK underscores its complex and potentially powerful mechanism of action. This technical guide provides a solid foundation for researchers and drug development professionals to explore the full therapeutic utility of this compound.

References

Bryodulcosigenin: A Technical Overview of its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bryodulcosigenin (B150003), a cucurbitane-type triterpenoid, has emerged as a promising natural compound with a spectrum of pharmacological activities, including anti-inflammatory, neuroprotective, and anti-osteoporotic effects. This technical guide provides an in-depth overview of the molecular mechanisms underlying these therapeutic properties, supported by quantitative data from preclinical studies and detailed experimental protocols. The information presented herein is intended to facilitate further research and development of this compound as a potential therapeutic agent.

Core Mechanisms of Action

This compound exerts its biological effects through the modulation of key signaling pathways involved in inflammation, bone metabolism, and cellular stress responses. The primary mechanisms identified to date include the inhibition of the TLR4/NF-κB signaling cascade, regulation of the RANKL/OPG axis in bone remodeling, and attenuation of oxidative stress.

Anti-inflammatory and Neuroprotective Effects: Modulation of the TLR4/NF-κB Pathway

This compound has demonstrated significant anti-inflammatory and neuroprotective properties, primarily through its interaction with the Toll-like receptor 4 (TLR4) signaling pathway. TLR4 activation, often triggered by lipopolysaccharide (LPS), initiates a downstream cascade that leads to the activation of the nuclear factor-kappa B (NF-κB), a key transcription factor for pro-inflammatory cytokines.[1] this compound appears to modulate this pathway at the level of TLR4 mRNA expression, thereby suppressing the subsequent inflammatory response.[1]

This inhibitory effect on the TLR4/NF-κB axis results in a significant reduction in the production of several pro-inflammatory cytokines and mediators.

The following tables summarize the quantitative effects of this compound on key inflammatory and oxidative stress markers in a rat model of cerebral ischemia/reperfusion injury.

Table 1: Effect of this compound on Pro-inflammatory Cytokines

| Cytokine | Treatment Group | Concentration | P-value |

| TNF-α | MCAO Control | High | < 0.001 |

| This compound | Significantly Reduced | < 0.05 | |

| IL-1β | MCAO Control | High | < 0.001 |

| This compound | Significantly Reduced | < 0.01 | |

| IL-6 | MCAO Control | High | < 0.001 |

| This compound | Significantly Reduced | < 0.01 |

Data presented as mean ± SEM (n=6 per group). MCAO: Middle Cerebral Artery Occlusion. P-values are in comparison to the MCAO control group.

Table 2: Effect of this compound on Antioxidant Enzymes and Oxidative Stress Markers

| Marker | Treatment Group | Level | P-value |

| Superoxide Dismutase (SOD) | MCAO Control | Low | < 0.001 |

| This compound | Significantly Increased | < 0.01 | |

| Catalase (CAT) | MCAO Control | Low | < 0.001 |

| This compound | Significantly Increased | < 0.01 | |

| Glutathione (GSH) | MCAO Control | Low | < 0.001 |

| This compound | Significantly Increased | < 0.05 | |

| Malondialdehyde (MDA) | MCAO Control | High | < 0.001 |

| This compound | Significantly Reduced | < 0.01 |

Data presented as mean ± SEM (n=6 per group). MCAO: Middle Cerebral Artery Occlusion. P-values are in comparison to the MCAO control group.

Anti-Osteoporotic Effects: Regulation of the RANKL/OPG Axis

This compound has shown significant potential in the management of osteoporosis by modulating the delicate balance between receptor activator of nuclear factor kappa-B ligand (RANKL) and osteoprotegerin (OPG). RANKL is a key cytokine that promotes the formation and activation of osteoclasts, the cells responsible for bone resorption, while OPG acts as a decoy receptor for RANKL, inhibiting its pro-resorptive activity. An imbalance in the RANKL/OPG ratio is a hallmark of osteoporotic bone loss.

This compound treatment in an ovariectomy-induced osteoporosis rat model has been shown to significantly increase the expression of OPG and decrease the expression of RANKL in a dose-dependent manner.[2] This action effectively restores the RANKL/OPG ratio, thereby inhibiting osteoclastogenesis and reducing bone resorption.

The following table summarizes the dose-dependent effects of this compound on key markers of bone metabolism in ovariectomized rats.

Table 3: Dose-Dependent Effect of this compound on RANKL and OPG Levels

| Treatment Group | Dose (mg/kg) | OPG Level | RANKL Level | P-value |

| OVX Control | - | Low | High | - |

| This compound | 10 | Increased | Decreased | < 0.001 |

| This compound | 20 | Further Increased | Further Decreased | < 0.001 |

| This compound | 30 | Significantly Increased | Significantly Decreased | < 0.001 |

OVX: Ovariectomy. P-values are in comparison to the OVX control group.

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the mechanisms of action and experimental procedures, the following diagrams have been generated using Graphviz.

Caption: this compound inhibits the TLR4/NF-κB signaling pathway.

Caption: this compound regulates the RANKL/OPG signaling pathway.

Caption: General experimental workflow for evaluating this compound's efficacy.

Detailed Experimental Protocols

The following are generalized protocols for key experiments cited in the studies of this compound. For specific antibody concentrations, primer sequences, and instrument settings, it is recommended to consult the original research articles.

Western Blot Analysis

-

Protein Extraction: Tissues are homogenized in RIPA lysis buffer containing protease and phosphatase inhibitors. The homogenates are centrifuged, and the supernatant containing the total protein is collected. Protein concentration is determined using a BCA protein assay kit.

-

SDS-PAGE: Equal amounts of protein (20-40 µg) are separated on a 10-12% sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel.

-

Protein Transfer: Proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: The membrane is blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: The membrane is incubated with primary antibodies against target proteins (e.g., TLR4, NF-κB, RANKL, OPG, β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection kit and quantified by densitometry.

Quantitative Real-Time PCR (qRT-PCR)

-

RNA Extraction: Total RNA is extracted from tissues using a TRIzol-based method according to the manufacturer's instructions.

-

Reverse Transcription: First-strand cDNA is synthesized from the total RNA using a reverse transcription kit.

-

Real-Time PCR: qRT-PCR is performed using a SYBR Green master mix on a real-time PCR system. The cycling conditions typically include an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

-

Data Analysis: The relative mRNA expression levels of the target genes are calculated using the 2-ΔΔCt method, with a housekeeping gene (e.g., GAPDH or β-actin) used for normalization.

Conclusion and Future Directions

This compound demonstrates significant therapeutic potential through its multifaceted mechanism of action, primarily targeting inflammatory and bone resorption pathways. The quantitative data presented in this guide underscore its efficacy in preclinical models. Further research is warranted to elucidate the complete molecular network regulated by this compound, including its potential interaction with other signaling pathways such as the NLRP3 inflammasome, and to translate these promising preclinical findings into clinical applications. The detailed protocols provided herein should serve as a valuable resource for researchers in this endeavor.

References

Toxicological Profile of Bryodulcosigenin: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bryodulcosigenin, a cucurbitane-type triterpenoid (B12794562) isolated from the roots of Bryonia dioica, has garnered scientific interest for its potential therapeutic effects, including anti-inflammatory and neuroprotective properties. However, a comprehensive understanding of its toxicological profile is imperative for any progression toward clinical application. This technical guide provides a detailed overview of the known toxicological data for this compound and related extracts from its natural source. Due to the limited availability of data on the purified compound, this report also incorporates toxicity information on Bryonia dioica extracts and the broader class of cucurbitacins to provide a comprehensive risk assessment framework. This guide summarizes key toxicological endpoints, including acute and sub-acute toxicity, cytotoxicity, and an analysis of potential toxic mechanisms and signaling pathways. All quantitative data are presented in structured tables, and relevant experimental methodologies are detailed to ensure reproducibility and facilitate further investigation.

Introduction

This compound is a tetracyclic triterpenoid compound belonging to the cucurbitacin family. While early research has focused on its pharmacological benefits, the well-documented toxicity of the Bryonia genus necessitates a thorough evaluation of its safety profile. The parent plant, Bryonia dioica, commonly known as white bryony, is recognized as poisonous, with ingestion causing a range of adverse effects from gastrointestinal distress to fatality. This guide aims to collate and critically evaluate the existing toxicological literature to support informed decision-making in drug development programs involving this compound.

Acute and Sub-Acute Toxicity

Acute Oral Toxicity

An acute oral toxicity study of an aqueous extract of Bryonia dioica roots in mice indicated that single doses above 250 mg/kg resulted in significant toxic effects[1]. Another study on a methanolic extract of the same plant material reported 100% mortality in mice at a dose of 2000 mg/kg, suggesting an LD50 lower than this value[2]. One report estimated the oral LD50 of B. dioica roots in mice to be 340 mg/kg[2]. Clinical signs of toxicity observed in these studies included convulsions and hypoactivity, suggesting potential neurotoxic effects[2].

Table 1: Acute Oral Toxicity of Bryonia dioica Root Extracts in Mice

| Extract Type | Species | Route | Dose | Observation | Reference |

| Aqueous | Mice | Oral | > 250 mg/kg | Significant toxicities | [1] |

| Methanolic | Mice | Oral | 2000 mg/kg | 100% mortality | |

| Not Specified | Mice | Oral | 340 mg/kg | LD50 |

Sub-Acute Oral Toxicity

A 28-day sub-acute toxicity study of an aqueous extract of Bryonia dioica roots in mice showed that repeated oral doses up to 250 mg/kg did not result in mortality or significant histopathological or biochemical disturbances. This suggests a potential no-observed-adverse-effect level (NOAEL) for the crude extract under these conditions.

Table 2: Sub-Acute Oral Toxicity of Bryonia dioica Aqueous Root Extract in Mice

| Species | Route | Dose | Duration | Observation | Reference |

| Mice | Oral | Up to 250 mg/kg/day | 28 days | No mortality or significant histopathological/biochemical disturbances |

Cytotoxicity

The cytotoxic potential of Bryonia dioica extracts has been evaluated against several cancer cell lines. A methanolic extract of the roots demonstrated significant antiproliferative activity.

Table 3: In Vitro Cytotoxicity of Bryonia dioica Methanolic Root Extract (72h exposure)

| Cell Line | Cancer Type | IC50 (µg/mL) | Reference |

| T-24 | Bladder Cancer | 14 ± 3 | |

| HT-29 | Colorectal Adenocarcinoma | 48 ± 4 | |

| HepG-2 | Hepatocellular Carcinoma | 18 ± 2 |

An aqueous extract of B. dioica also induced cell death in a time-dependent manner in MDA-MB-231 breast cancer cells, with significant inhibition at concentrations of 50 µg/ml and higher after 72 hours of treatment. It is important to note that cytotoxicity against non-cancerous cell lines has not been extensively reported, which is a critical data gap for assessing the therapeutic index of this compound.

Genotoxicity

There is currently no available data on the genotoxicity of purified this compound. Standard genotoxicity assays such as the Ames test, micronucleus assay, and chromosomal aberration assay have not been reported for this compound. Given that some cucurbitacins have been shown to possess genotoxic activities, this represents a significant area for future investigation.

Potential Toxic Mechanisms and Signaling Pathways

The precise molecular mechanisms underlying the toxicity of this compound are not well understood. However, based on the known effects of cucurbitacins and the observed toxicities of Bryonia extracts, several pathways may be implicated.

Cucurbitacins are known to be highly cytotoxic and can cause severe gastrointestinal irritation, increased intestinal motility, and damage to organs such as the liver, kidneys, and pancreas. One of the proposed mechanisms for cucurbitacin toxicity is the increase in capillary permeability, which can lead to fluid accumulation in tissues and organ congestion.

At the cellular level, cucurbitacins have been shown to interfere with critical signaling pathways. For instance, they are known to inhibit the Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway, which is crucial for cell survival and proliferation. Inhibition of this pathway can lead to apoptosis. While this is a desirable effect in cancer cells, it could also lead to toxicity in normal, healthy cells.

This compound has been shown to modulate the Toll-Like Receptor 4 (TLR4)/NF-κB signaling pathway in the context of its anti-inflammatory and neuroprotective effects. It is plausible that at higher, toxic concentrations, dysregulation of this and other inflammatory pathways could contribute to cellular damage. Another identified target is the AMP-activated protein kinase (AMPK) signaling pathway, which is involved in cellular energy homeostasis. Perturbation of this pathway could lead to metabolic stress and cell death.

Experimental Protocols

Acute Oral Toxicity Study (Modified OECD 423)

The acute oral toxicity of Bryonia dioica extracts was assessed in mice. The general procedure, based on OECD guideline 423, involves the following steps:

-

Animal Selection: Healthy, young adult mice of a single strain are used.

-

Housing and Fasting: Animals are housed in standard conditions and fasted overnight prior to dosing.

-

Dose Administration: The test substance (in this case, the plant extract) is administered orally by gavage in a single dose.

-

Observation: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for up to 14 days post-dosing.

-

Necropsy: A gross necropsy of all animals is performed at the end of the study.

28-Day Sub-Acute Oral Toxicity Study (Modified OECD 407)

The sub-acute toxicity study was conducted over 28 days in mice. The protocol, based on OECD guideline 407, is as follows:

-

Animal Selection and Grouping: Healthy young adult mice are randomized into control and treatment groups.

-

Dose Administration: The test substance is administered daily by oral gavage for 28 consecutive days.

-

Monitoring: Animals are monitored daily for clinical signs of toxicity and mortality. Body weight and food consumption are measured weekly.

-

Clinical Pathology: At the end of the treatment period, blood samples are collected for hematology and clinical biochemistry analysis.

-

Pathology: A full necropsy is performed, and organs are weighed. Tissues are collected for histopathological examination.

References

Ethnobotanical Uses of Bryonia dioica: A Technical Guide for Researchers and Drug Development Professionals

Abstract

Bryonia dioica Jacq., commonly known as red or white bryony, is a perennial climbing vine belonging to the Cucurbitaceae family.[1] It has a long history of use in traditional European, Middle Eastern, and Asian medicine for a wide range of ailments.[2] This technical guide provides an in-depth overview of the ethnobotanical applications of Bryonia dioica, its phytochemical constituents, and its pharmacological properties, with a focus on data relevant to researchers, scientists, and drug development professionals. The document summarizes quantitative data in structured tables, details experimental protocols from cited studies, and provides visualizations of key biological pathways. Despite its traditional use, it is crucial to note that all parts of the Bryonia dioica plant are considered toxic and should be handled with extreme caution.[1]

Ethnobotanical Uses

Historically, the roots of Bryonia dioica have been the primary part used for medicinal purposes.[2] Traditional applications have been diverse, reflecting the plant's potent biological activity.

Traditional Preparations

The primary methods of preparation in traditional medicine involve decoctions and topical applications. For internal use, the roots are typically boiled in water, often mixed with honey to mitigate the acrid taste.[3] For external applications, fresh roots are crushed to create poultices for joint pain and skin conditions.[4]

Documented Ethnobotanical Applications

-

Anti-inflammatory and Analgesic: Bryonia dioica has been widely used to treat inflammatory conditions such as rheumatism, arthritis, and joint pain.[2][5] Its application for these conditions is one of the most consistently reported traditional uses.

-

Respiratory Ailments: Traditional texts and folk medicine practices document the use of Bryonia dioica for respiratory issues including coughs, bronchitis, and pleurisy.[2]

-

Gastrointestinal Disorders: It has been employed as a powerful cathartic and purgative.[6]

-

Anticancer: In North African traditional medicine, particularly in Algeria, the roots of Bryonia dioica are used in herbal therapies for cancer, most notably breast cancer.[3][7]

-

Other Uses: Historical and ethnobotanical records also mention its use for a variety of other conditions, including infectious diseases, metabolic disorders like diabetes, and as a treatment for fevers.[8]

Phytochemical Constituents

The biological activity of Bryonia dioica is attributed to a complex mixture of secondary metabolites. The roots are particularly rich in bioactive compounds.

Major Phytochemical Classes

The primary classes of compounds identified in Bryonia dioica include:

-

Cucurbitacins: These are highly oxygenated tetracyclic triterpenoids and are responsible for the bitter taste and cytotoxicity of the plant. Both Bryonia alba and Bryonia dioica contain cucurbitacins E, B, I, D, J, and L, as well as dehydrocucurbitacins E and B, and tetrahydrocucurbitacin I.[9]

-

Flavonoids: These polyphenolic compounds are known for their antioxidant and anti-inflammatory properties.[8] Myricetin has been identified as a major flavonoid in the aqueous extract of the roots.[6]

-

Alkaloids: These nitrogen-containing compounds contribute to the plant's pharmacological effects and toxicity.[8]

-

Saponins: These glycosides are also believed to contribute to the plant's biological activities.[8]

-

Other Compounds: The plant also contains sterols, triterpenes, glycosides, tannins, and carbohydrates.[10]

Quantitative Phytochemical Analysis

The following table summarizes the quantitative phytochemical composition of Bryonia dioica root extracts from a study by Bourhia et al. (2020).

| Phytochemical Constituent | Concentration | Method of Analysis |

| Total Polyphenolic Content | 430.643 ± 23.578 mg GAE/g | Folin-Ciocalteu method |

| Total Flavonoid Content | 7.216 ± 0.329 mg QE/g | Quercetin equivalent method |

Pharmacological Activities and Quantitative Data

Bryonia dioica extracts and their isolated compounds have been shown to possess a range of pharmacological activities.

Antioxidant Activity

The antioxidant potential of Bryonia dioica root extracts has been evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.

| Extract | IC50 Value (DPPH Assay) |

| Methanolic Root Extract | 0.975 ± 0.064 mg/mL[2] |

Antiproliferative and Cytotoxic Activity

The cytotoxic effects of Bryonia dioica extracts have been demonstrated against various cancer cell lines.

| Cell Line | Extract Type | IC50 Value |

| T-24 (Bladder Cancer) | Methanolic Root Extract | 14 ± 3 µg/mL[2] |

| HT-29 (Colon Cancer) | Methanolic Root Extract | 48 ± 4 µg/mL[2] |